
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of isoquinoline alkaloids. It is characterized by the presence of two methoxy groups at the 7th and 8th positions on the isoquinoline ring.
Mechanism of Action
Target of Action
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as the compound) is a synthetic molecule that has been studied for its potential biological activities Similar compounds have been found to interact with sigma-2 receptors , which play a role in cell proliferation and survival.
Mode of Action
It’s known that tetrahydroisoquinolines (thiqs), a class of compounds to which our compound belongs, exert diverse biological activities against various pathogens and neurodegenerative disorders . They are considered ‘privileged scaffolds’ in drug development, indicating their ability to interact with multiple biological targets .
Biochemical Pathways
Thiqs have been associated with a variety of biological activities, suggesting they may interact with multiple biochemical pathways . For instance, some THIQs have been found to inhibit the activity of phenylethanolamine N-methyltransferase , an enzyme involved in the biosynthesis of epinephrine and norepinephrine.
Pharmacokinetics
A study on similar compounds suggests that they exhibit good plasma drug concentration after oral administration , indicating potential bioavailability.
Result of Action
Thiqs have been associated with a range of biological activities, including anti-inflammatory, anti-viral, anti-fungal, and anti-cancer effects . This suggests that the compound could potentially induce a variety of cellular responses.
Biochemical Analysis
Biochemical Properties
Related compounds such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been found to interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
The molecular mechanism of action of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is not well-defined. It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, which could affect its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes in the presence of an acid catalyst. For instance, the reaction of phenylethylamine with dimethoxymethane in the presence of hydrochloric acid at elevated temperatures yields the desired tetrahydroisoquinoline . Additionally, the Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization have been employed to synthesize this compound under milder conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield dihydroisoquinoline derivatives.
Substitution: Substitution reactions, such as aminomethylation, can introduce functional groups at specific positions on the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Mannich reactions involving formaldehyde and amines are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted isoquinolines and quinolines, which exhibit diverse biological activities and potential therapeutic applications .
Scientific Research Applications
Neuropharmacological Applications
Dopaminergic Activity
7,8-Dimethoxy-THIQ and its derivatives have been studied for their affinity towards dopamine receptors, particularly D1 and D2 subtypes. Research indicates that modifications in the aryl group at the C-1 position significantly influence binding affinity and selectivity for these receptors. For instance, certain derivatives demonstrated improved selectivity for the D2 receptor with Ki values as low as 31 nM, highlighting their potential as therapeutic agents in treating disorders such as Parkinson's disease and schizophrenia .
Case Study: Binding Affinity Analysis
A study investigated the structure-activity relationship (SAR) of various 1-aryl tetrahydroisoquinolines. The presence of hydroxyl or dimethylamino groups at the C-1 position enhanced binding affinities for D2 receptors. Compounds with catechol structures were particularly effective in displacing selective radioligands of D1 and D2 receptors .
Anti-Viral Properties
HIV Activity
Some analogs of 7,8-dimethoxy-THIQ have shown promise as anti-HIV agents. The presence of catecholic hydroxyl groups has been linked to increased antiviral activity. A series of new 1-aryl tetrahydroisoquinolines were synthesized and tested for their ability to inhibit HIV replication in vitro, demonstrating significant efficacy .
Synthesis and Chemical Transformations
Synthetic Methodologies
The synthesis of 7,8-dimethoxy-THIQ has been optimized through various methods, including one-pot reactions that yield high purity and yield rates. For example, a novel synthetic route involving N-acylcarbamates has been demonstrated to produce tetrahydroisoquinoline derivatives efficiently .
Oxidation Reactions
Oxidation of 7,8-dimethoxy-THIQ using potassium permanganate has been reported to yield 7,8-dimethoxy-3,4-dihydroisoquinoline. This transformation is significant for further functionalization of THIQ derivatives for various applications .
Biological Activities Beyond Neuropharmacology
Broad Pharmacological Profiles
THIQ compounds have exhibited a range of biological activities beyond neuropharmacology. These include anti-inflammatory, anti-bacterial, anti-fungal, and anti-cancer properties. The structural diversity within the THIQ class allows for tailored modifications that enhance specific biological activities .
Summary Table of Applications
Comparison with Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another isoquinoline derivative with similar structural features but different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the tetrahydroisoquinoline class, lacking the methoxy groups.
Uniqueness: 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of its methoxy groups, which significantly influences its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .
Biological Activity
7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) is a member of the tetrahydroisoquinoline family, which has garnered attention due to its diverse biological activities. This compound is structurally related to various natural and synthetic isoquinoline alkaloids known for their pharmacological potential against neurodegenerative diseases, cancer, and infectious pathogens. This article reviews the biological activity of 7,8-dimethoxy-THIQ based on recent research findings.
Structural-Activity Relationship (SAR)
The biological efficacy of THIQ compounds often correlates with their structural features. The presence of methoxy groups at positions 7 and 8 significantly enhances the lipophilicity and bioavailability of these compounds. Studies have indicated that modifications in the THIQ structure can lead to enhanced interactions with biological targets.
Neuroprotective Effects
Recent studies highlight the neuroprotective properties of 7,8-dimethoxy-THIQ against neurodegenerative disorders such as Alzheimer's disease (AD). It has been shown to exert antioxidative effects and modulate neuroinflammatory pathways. For instance, THIQ derivatives have demonstrated the ability to reduce amyloid-beta (Aβ) peptide levels in cellular models of AD, indicating potential for therapeutic applications in neurodegeneration .
Anticancer Properties
7,8-Dimethoxy-THIQ has exhibited promising anticancer activity. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines. For example, it has been reported to induce apoptosis in human gastric cancer cells with IC50 values ranging from 5.1 μM to 7.6 μM .
Antimicrobial Activity
The compound also shows significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Specific analogs derived from THIQ have been reported to possess inhibitory action against DNA gyrase, a crucial enzyme for bacterial DNA replication .
Study on Neuroprotection
In a study investigating the effects of 7,8-dimethoxy-THIQ on neuronal cells, it was found that treatment with this compound led to a significant decrease in oxidative stress markers and improved cell viability in models mimicking AD pathology. The study concluded that 7,8-dimethoxy-THIQ could be a candidate for further development as a neuroprotective agent .
Anticancer Activity Assessment
A recent publication evaluated the anticancer effects of various THIQ derivatives, including 7,8-dimethoxy-THIQ. The results indicated that these compounds could inhibit cell growth and induce apoptosis in several cancer types through modulation of apoptotic pathways .
Synthesis Methods
The synthesis of 7,8-dimethoxy-THIQ has been achieved through various methods including one-pot reactions and chiral synthesis approaches. These methods not only facilitate the production of this compound but also allow for the exploration of structural analogs with enhanced biological profiles .
Properties
IUPAC Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-10-4-3-8-5-6-12-7-9(8)11(10)14-2/h3-4,12H,5-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRWFICNTMXXQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(CCNC2)C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40967204 | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52759-08-7 | |
Record name | Isoquinoline, 1,2,3,4-tetrahydro-7,8-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052759087 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,8-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40967204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7,8-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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